methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate is a small molecule drug developed by Kyowa Hakko Kogyo Co., Ltd. It is primarily known for its role as a specific inhibitor of cyclic GMP-dependent protein kinase (PKG). This compound has been studied extensively for its potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the role of PKG in various biochemical pathways.
Biology: It helps in understanding the signaling mechanisms involving cyclic GMP.
Medicine: It has potential therapeutic applications in treating cancers and other diseases where PKG plays a crucial role.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate exerts its effects by specifically inhibiting PKG. This inhibition affects various molecular targets and pathways, including the regulation of intracellular levels of cyclic GMP. By blocking PKG, KT 5822 can modulate processes such as cell proliferation, apoptosis, and differentiation, which are critical in cancer development and progression .
Comparison with Similar Compounds
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate is unique in its specific inhibition of PKG. Similar compounds include:
KT 5720: A specific inhibitor of cyclic AMP-dependent protein kinase (PKA).
H-89: Another inhibitor of PKA.
Rp-8-Br-PET-cGMPS: A cyclic GMP analog that inhibits PKG. These compounds differ in their specificity and the pathways they target, highlighting the uniqueness of KT 5822 in its selective inhibition of PKG .
Properties
CAS No. |
108043-96-5 |
---|---|
Molecular Formula |
C28H23N3O5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C28H23N3O5/c1-27-28(35-3,26(33)34-2)12-19(36-27)30-17-10-6-4-8-14(17)21-22-16(13-29-25(22)32)20-15-9-5-7-11-18(15)31(27)24(20)23(21)30/h4-11,19H,12-13H2,1-3H3,(H,29,32)/t19-,27+,28+/m0/s1 |
InChI Key |
RSMGKDNRKDOIHL-DTHMXLAUSA-N |
Isomeric SMILES |
C[C@]12[C@@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)OC |
SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)OC |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)OC |
Synonyms |
antibiotic KT 5822 KT 5822 KT-5822 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.